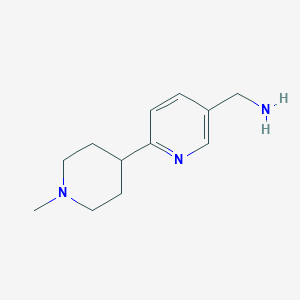
(6-(1-Methylpiperidin-4-yl)pyridin-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-(1-Methylpiperidin-4-yl)pyridin-3-yl)methanamine: is a chemical compound with a molecular formula of C12H19N3. This compound is characterized by the presence of a pyridine ring substituted with a methanamine group and a methylpiperidine moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (6-(1-Methylpiperidin-4-yl)pyridin-3-yl)methanamine typically involves the reaction of 3-bromopyridine with 1-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The resulting intermediate is then subjected to reductive amination to introduce the methanamine group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the pyridine ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be performed on the methanamine group using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring. Halogenation and nitration are common substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the methanamine group.
Substitution: Halogenated or nitrated derivatives of the pyridine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (6-(1-Methylpiperidin-4-yl)pyridin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: The compound is used in biological research to study its interactions with biological macromolecules. It is often employed in the development of ligands for receptor binding studies.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is explored as a lead compound in the development of drugs targeting specific receptors or enzymes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of (6-(1-Methylpiperidin-4-yl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. In medicinal chemistry, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
(6-(4-Methylpiperidin-1-yl)pyridin-3-yl)methanamine: This compound has a similar structure but differs in the position of the methyl group on the piperidine ring.
(1-Methylpiperidin-4-yl)(pyridin-3-yl)methanamine: This compound is similar but lacks the substitution on the pyridine ring.
Uniqueness: The uniqueness of (6-(1-Methylpiperidin-4-yl)pyridin-3-yl)methanamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H19N3 |
|---|---|
Molekulargewicht |
205.30 g/mol |
IUPAC-Name |
[6-(1-methylpiperidin-4-yl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C12H19N3/c1-15-6-4-11(5-7-15)12-3-2-10(8-13)9-14-12/h2-3,9,11H,4-8,13H2,1H3 |
InChI-Schlüssel |
AGGOCLJXSQQBHI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)C2=NC=C(C=C2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


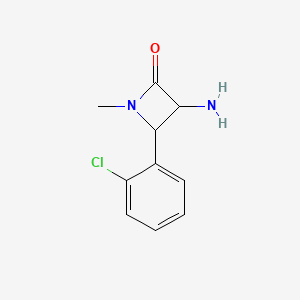
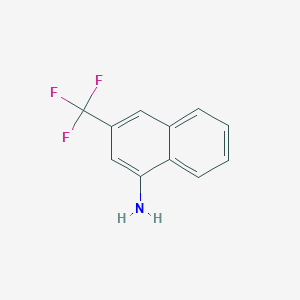

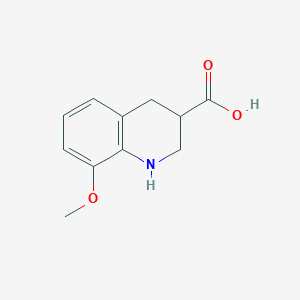

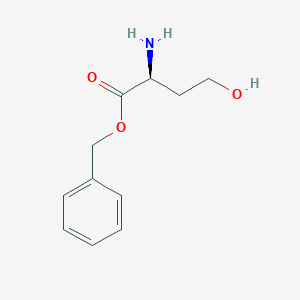


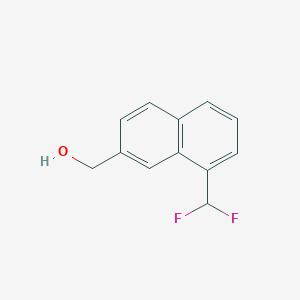

![N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11894495.png)



